molecular formula C6H3Cl2NO B188498 4,6-Dichloropicolinaldehyde CAS No. 132683-62-6

4,6-Dichloropicolinaldehyde

Cat. No. B188498
M. Wt: 176 g/mol
InChI Key: VNSCIAVHRDIZMI-UHFFFAOYSA-N
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Description

4,6-Dichloropicolinaldehyde is a chemical compound with the molecular formula C6H3Cl2NO . It has a molecular weight of 176.00 and an exact mass of 174.95900 . The compound is also known by several synonyms, including 2-Pyridinecarboxaldehyde, 4,6-dichloro-, 2-Formyl-4,6-dichloropyridin, and 4,6-Dichloro-pyridine-2-carbaldehyde .


Synthesis Analysis

The synthesis of 4,6-Dichloropicolinaldehyde involves complex chemical reactions . One method involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . This process can be carried out in a particularly simple manner and also continuously . Another method involves the use of adamantylalkylamines .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropicolinaldehyde includes 10 heavy atoms and 1 covalently-bonded unit . It has a topological polar surface area of 30 and a complexity of 131 . The compound is canonicalized .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloropicolinaldehyde are complex and require further study . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific .


Physical And Chemical Properties Analysis

4,6-Dichloropicolinaldehyde has a boiling point of 241.4±35.0°C at 760 mmHg . It has a hydrogen bond acceptor count of 2 and a rotatable bond count of 1 . The compound has an XLogP3 of 1.5 .

properties

IUPAC Name

4,6-dichloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSCIAVHRDIZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropicolinaldehyde

CAS RN

132683-62-6
Record name 4,6-dichloropyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-carbomethoxy-4,6-dichloropyridine (206 mg, 1 mmol) in 4 mL of dry toluene at -78° in a 25 mL round bottomed flask fitted with a stirrer bar and rubber septum, prepared by the procedure of D. G. Markees (vide supra) was slowly added 1.33 mL of 1.5M DIBAL (2 equivalents) in toluene. The mixture was stirred at -78° for 45 minutes, then at -50° for 30 minutes. The mixture was quenched with saturated ammonium chloride. After the effervescence ceased, the mixture was poured into 10 mL of water and extracted with 2×20 mL of methylene chloride. The organic layer was dried over anhydrous MgSO4, filtered and the solvent volume reduced. The residue was purifed by flash chromatography (85/15 hexane/ethyl acetate). Recovered 75 mg of product. NMR (CDCl3 200 Mhz): δ 7.59 (d, 1H, J=2 Hz), 7.87 (d, 1H, J=2 Hz), 9.97 (s, 1H).
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